molecular formula C23H30N4 B12478482 2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine

2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine

Cat. No.: B12478482
M. Wt: 362.5 g/mol
InChI Key: CXUXQUJQOHVIOE-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of an adamantane group, a piperidine ring, and a quinazoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Adamantane Group: The adamantane group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and an appropriate electrophile.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

Industrial Production Methods: Industrial production of N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

Uniqueness: The presence of the adamantane group and the piperidine ring in N-(ADAMANTAN-2-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE distinguishes it from other quinazoline derivatives, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C23H30N4

Molecular Weight

362.5 g/mol

IUPAC Name

N-(2-adamantyl)-2-piperidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C23H30N4/c1-4-8-27(9-5-1)23-24-20-7-3-2-6-19(20)22(26-23)25-21-17-11-15-10-16(13-17)14-18(21)12-15/h2-3,6-7,15-18,21H,1,4-5,8-14H2,(H,24,25,26)

InChI Key

CXUXQUJQOHVIOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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